molecular formula C7H15ClN2O B1523530 4-Amino-1-propyl-2-pyrrolidinone hydrochloride CAS No. 1255717-37-3

4-Amino-1-propyl-2-pyrrolidinone hydrochloride

Cat. No.: B1523530
CAS No.: 1255717-37-3
M. Wt: 178.66 g/mol
InChI Key: QMXMFEKULNPIMD-UHFFFAOYSA-N
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Description

4-Amino-1-propyl-2-pyrrolidinone hydrochloride: is a chemical compound with the molecular formula C7H15ClN2O and a molecular weight of 178.66 g/mol. It is a derivative of pyrrolidinone, featuring an amino group and a propyl chain attached to the pyrrolidinone ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-propyl-2-pyrrolidinone hydrochloride typically involves the reaction of 1-propyl-2-pyrrolidinone with an appropriate amine source under acidic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but common methods include:

  • Reduction of 4-Nitro-1-propyl-2-pyrrolidinone: This involves the reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

  • Amination of 1-Propyl-2-pyrrolidinone: This method involves the direct amination of the pyrrolidinone ring using ammonia or an amine source under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-propyl-2-pyrrolidinone hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyrrolidinone ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Amines, amides, and other reduced forms.

  • Substitution Products: Alkylated, acylated, and other substituted derivatives.

Scientific Research Applications

4-Amino-1-propyl-2-pyrrolidinone hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents, particularly in the fields of neurology and cardiology.

  • Industry: The compound finds applications in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

4-Amino-1-propyl-2-pyrrolidinone hydrochloride is structurally similar to other pyrrolidinone derivatives, such as 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. its unique propyl chain and amino group confer distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

  • 4-Amino-2,2,6,6-tetramethylpiperidine

  • 1-(3-Aminopropyl)imidazole

  • trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

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Properties

IUPAC Name

4-amino-1-propylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-3-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXMFEKULNPIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-37-3
Record name 2-Pyrrolidinone, 4-amino-1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1-propylpyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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